1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
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Overview
Description
“1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” is a chemical compound with the CAS Number: 2248291-75-8 . It has a molecular weight of 170.25 . The IUPAC name for this compound is 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” is 1S/C9H18N2O/c1-11-7-8(10)6-9(11)2-4-12-5-3-9/h8H,2-7,10H2,1H3 .
Physical And Chemical Properties Analysis
“1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” is a liquid at room temperature . It has a molecular weight of 170.25 .
Scientific Research Applications
Electrophilic Amination and C-H Acidic Compounds
Research has explored the electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro derivatives, leading to the discovery of new chemical reactions and the synthesis of complex organic molecules. These studies have contributed significantly to the field of organic chemistry, providing novel methodologies for constructing nitrogen-containing spirocyclic compounds, which are valuable in pharmaceutical research and development (Andreae et al., 1992).
Antiviral Research
The antiviral activity of 1-thia-4-azaspiro derivatives against human coronaviruses and influenza viruses has been investigated, identifying compounds with potent inhibitory effects. This line of research is crucial for the development of new antiviral drugs, especially in the context of emerging infectious diseases (Apaydın et al., 2019).
Environmental Remediation
Certain spirocyclic compounds have been studied for their potential in environmental remediation, specifically in the removal of carcinogenic azo dyes from wastewater. This application is particularly relevant for addressing pollution and enhancing water quality in industrial contexts (Akceylan et al., 2009).
Anticancer Activity
The synthesis and evaluation of novel 1-oxa-4-azaspiro derivatives for their anticancer activity have been a significant area of research. These studies aim to discover new therapeutic agents that can effectively target and kill cancer cells, contributing to the advancement of cancer treatment (Yang et al., 2019).
Synthesis Strategies and Biological Activities
The development of synthetic approaches to spiroaminals and the exploration of their biological activities have been subjects of research, aiming to expand the chemical toolbox available for drug discovery and development. These studies underscore the versatility and potential of spirocyclic compounds in pharmaceutical applications (Sinibaldi & Canet, 2008).
Safety And Hazards
The safety information for “1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-7-8(10)6-9(11)2-4-12-5-3-9/h8H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENENSPRSFAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC12CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine | |
CAS RN |
2248291-75-8 |
Source
|
Record name | 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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